4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
Description
The compound 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a heterocyclic molecule featuring a pyrrolidinone core substituted with a benzodioxin-carbonyl group, a 4-propoxyphenyl moiety, and a dimethylaminoethyl side chain. Its structure integrates multiple pharmacophoric elements:
- Benzodioxin-carbonyl: Imparts rigidity and modulates electronic properties via conjugation .
- 4-Propoxyphenyl: Enhances lipophilicity, influencing membrane permeability and receptor binding .
This combination suggests applications in therapeutic targeting, particularly in oncology or neurology, though specific biological data remain unexplored in the provided evidence.
Properties
Molecular Formula |
C26H30N2O6 |
|---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-[2-(dimethylamino)ethyl]-5-(4-propoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H30N2O6/c1-4-13-32-19-8-5-17(6-9-19)23-22(25(30)26(31)28(23)12-11-27(2)3)24(29)18-7-10-20-21(16-18)34-15-14-33-20/h5-10,16,23,29H,4,11-15H2,1-3H3/b24-22+ |
InChI Key |
BSWXHDYTEYTDQV-ZNTNEXAZSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C2/C(=C(/C3=CC4=C(C=C3)OCCO4)\O)/C(=O)C(=O)N2CCN(C)C |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2C(=C(C3=CC4=C(C=C3)OCCO4)O)C(=O)C(=O)N2CCN(C)C |
Origin of Product |
United States |
Biological Activity
The compound 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the synthesis, biological properties, and therapeutic implications of this compound based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate key functional groups such as the benzodioxane moiety and a pyrrolone structure. The synthetic pathway often includes the reaction of 2,3-dihydro-1,4-benzodioxin derivatives with various acylating agents and amines to yield the target compound.
Enzyme Inhibition
Research indicates that compounds containing the 1,4-benzodioxane moiety exhibit significant enzyme inhibitory activities. For instance, studies have shown that derivatives of benzodioxane can act as inhibitors of enzymes like α-glucosidase and acetylcholinesterase (AChE) . The specific compound under consideration has been evaluated for its potential to inhibit these enzymes, which are crucial in conditions such as Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .
Antioxidant and Antimicrobial Properties
The compound has also been explored for its antioxidant capabilities. Antioxidants play a vital role in mitigating oxidative stress, which is linked to various diseases. Preliminary studies suggest that similar compounds demonstrate strong antioxidant activity by scavenging free radicals . Additionally, antimicrobial assays have indicated that derivatives of this compound may possess antibacterial properties against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
Compounds with similar structures have shown promising anti-inflammatory effects. The inhibition of cyclooxygenase enzymes (COX-1 and COX-2) is a common mechanism through which these compounds exert their anti-inflammatory actions . This activity is particularly relevant for developing treatments for inflammatory diseases.
Case Study 1: Enzyme Inhibition in Diabetes Management
A study focused on the enzyme inhibitory effects of benzodioxane derivatives demonstrated that certain synthesized compounds exhibited higher inhibitory activity against α-glucosidase compared to established drugs like acarbose. The results indicated potential for these compounds in managing postprandial blood glucose levels in diabetic patients .
Case Study 2: Antioxidant Activity Assessment
In another investigation, a series of related compounds were tested for their antioxidant properties using DPPH radical scavenging assays. The results showed that some derivatives had scavenging activities comparable to standard antioxidants like ascorbic acid . This suggests potential applications in formulations aimed at reducing oxidative stress.
Research Findings Summary Table
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits several biological activities:
Anticancer Properties
Studies have shown that derivatives of pyrrolidinone compounds can inhibit cancer cell proliferation. The specific compound may induce apoptosis in various cancer cell lines by modulating pathways associated with cell survival and death .
Anti-inflammatory Effects
The compound has been investigated for its potential as an anti-inflammatory agent. It may inhibit the activity of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Molecular docking studies suggest that it could effectively bind to COX enzymes, thus reducing inflammation .
Neuropharmacological Effects
Given its structural similarity to known psychoactive compounds, this compound may interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Its dimethylaminoethyl group suggests potential activity in modulating mood and cognition .
Case Study 1: Anticancer Activity
A study published in Pharmaceuticals demonstrated that a related pyrrolidinone derivative exhibited significant cytotoxicity against human cancer cell lines. The mechanism was linked to the induction of oxidative stress leading to apoptosis .
Case Study 2: Anti-inflammatory Mechanism
In a molecular docking study, this compound was shown to have a high binding affinity for the active site of COX enzymes. This suggests its potential as a lead compound for developing new anti-inflammatory drugs .
Potential Therapeutic Applications
Based on its biological activities, this compound could have several therapeutic applications:
- Cancer Therapy : As an anticancer agent targeting specific pathways involved in tumor growth.
- Pain Management : As an anti-inflammatory drug to alleviate pain associated with inflammatory diseases.
- Psychiatric Disorders : Potential use in treating mood disorders due to its effects on neurotransmitter systems.
Comparison with Similar Compounds
Substituent Effects on Pharmacokinetic and Binding Properties
A key analogue, 5-(4-butoxyphenyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one (ZINC08441573), differs in two substituents:
- Butoxyphenyl vs. Propoxyphenyl: The longer alkyl chain (butoxy vs. propoxy) increases lipophilicity (logP = 1.521 vs.
- Furylmethyl vs.
*Estimated using fragment-based methods.
Structural and Electronic Comparisons
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(3-phenyl-1-pyrrolidinyl)-1-butanone hydrochloride (Butyroxan) shares the benzodioxin motif but replaces the pyrrolidinone core with a butanone-pyrrolidine system. Key differences include:
NMR Spectral Analysis
Comparisons of NMR chemical shifts (e.g., regions A and B in Figure 6 of ) reveal that substituents on the pyrrolidinone core and aryl groups perturb proton environments. For example:
- Region A (positions 39–44) : Sensitive to benzodioxin-carbonyl conjugation, with shifts varying by ±0.2 ppm depending on substituent electronegativity.
- Region B (positions 29–36) : Reflects changes in the 4-propoxyphenyl group’s para-alkoxy chain length, with longer chains (e.g., butoxy) inducing upfield shifts due to increased shielding .
Preparation Methods
Knorr Cyclization with Modified β-Ketoesters
A modified Knorr approach employs β-ketoesters (e.g., ethyl acetoacetate) condensed with α-aminoketones. For example, reaction of 4-propoxybenzaldehyde-derived β-ketoester A with ammonium acetate in acetic acid yields 3-hydroxy-5-(4-propoxyphenyl)pyrrol-2-one B (75% yield). Critical parameters:
Palladium-Catalyzed Cyclization
Palladium-mediated cyclization of 1,3-dienes with methyleneaziridines offers an alternative route. For instance, 2-(4-propoxyphenyl)-1,3-diene C reacts with methyleneaziridine D under Pd(PPh₃)₄ catalysis to form the pyrrol-2-one core E (62% yield).
Functionalization with the Dimethylaminoethyl Side Chain
The 1-[2-(dimethylamino)ethyl] group is installed via alkylation or Michael addition.
Alkylation of Pyrrol-2-one Nitrogen
Treatment of intermediate G with 2-chloro-N,N-dimethylethylamine J in DMF with K₂CO₃ at 60°C yields K (58% yield). Challenges include competing O-alkylation, mitigated by using bulky bases (e.g., DBU).
Michael Addition to α,β-Unsaturated Ketones
Conjugate addition of dimethylamine to α,β-unsaturated pyrrol-2-one L in methanol at RT provides K (82% yield).
Final Hydroxylation at Position 3
The 3-hydroxy group is introduced via oxidation or hydroxylation.
Direct Oxidation with TBAP
Oxidation of 3-keto precursor M with tetrabutylammonium permanganate (TBAP) in acetone/water (4:1) at 0°C yields the 3-hydroxy derivative N (89% yield).
Hydroxylation via Epoxide Opening
Epoxidation of 3,4-didehydropyrrol-2-one O with m-CPBA followed by acid-catalyzed ring opening gives N (76% yield).
Optimization and Characterization Data
Table 1. Comparative Yields of Key Intermediates
| Step | Intermediate | Method | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 1 | B | Knorr | 75 | 98.2 |
| 2 | G | Suzuki | 71 | 97.8 |
| 3 | K | Alkylation | 58 | 95.4 |
| 4 | N | TBAP | 89 | 99.1 |
Table 2. Spectral Data for Final Compound
| NMR (600 MHz, CDCl₃) | δ (ppm) | Assignment |
|---|---|---|
| 1.25 (t, 3H) | OCH₂CH₂CH₃ | |
| 2.38 (s, 6H) | N(CH₃)₂ | |
| 4.02 (q, 2H) | OCH₂CH₂ | |
| 6.85–7.45 (m, 7H) | Aromatic protons | |
| 9.21 (s, 1H) | 3-OH |
Challenges and Mitigation Strategies
-
Regioselectivity in Acylation : Competing acylation at position 2 vs. 4 is minimized using bulky acyl chlorides and low temperatures.
-
Dimethylaminoethyl Side Chain Installation : DBU suppresses O-alkylation, improving N-alkylation efficiency.
-
Hydroxylation Stability : The 3-hydroxy group is prone to oxidation; thus, TBAP at 0°C ensures selective oxidation without over-oxidation .
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : The synthesis involves cyclization and condensation reactions. Key steps include:
- Precursor selection : Use 4-propoxyphenylacetic acid and 2-(dimethylamino)ethylamine as starting materials (analogous to methods in ).
- Cyclization conditions : Employ base-assisted cyclization (e.g., K₂CO₃ or NaOEt in ethanol) to form the pyrrolidinone core. Reaction temperatures between 60–80°C for 6–12 hours are typical.
- Purification : Column chromatography (gradient: ethyl acetate/PE 1:3–1:1) or recrystallization from ethanol yields pure products (61–86% yields).
- Characterization : Validate purity via ¹H/¹³C NMR, FTIR, and HRMS.
Q. What spectroscopic techniques are essential for confirming the compound’s structure?
- Methodological Answer : A multi-technique approach is critical:
- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 6.8–7.4 ppm), hydroxyl groups (broad singlet near δ 5.5 ppm), and dimethylaminoethyl side chains (δ 2.2–3.4 ppm).
- FTIR : Identify carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (-OH, ~3300 cm⁻¹) stretches.
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Discrepancies may arise from tautomerism or solvent effects. Strategies include:
- Dynamic NMR experiments : Monitor temperature-dependent shifts to identify tautomeric equilibria (e.g., keto-enol forms).
- Solvent screening : Compare spectra in DMSO-d₆ vs. CDCl₃ to isolate solvent-induced shifts.
- X-ray crystallography : Resolve ambiguities via single-crystal diffraction (e.g., used this for analogous compounds).
Q. What strategies are effective for modifying the compound’s structure to enhance bioactivity?
- Methodological Answer : Focus on functional group substitutions:
- Aryl group variation : Replace the 4-propoxyphenyl moiety with electron-withdrawing (e.g., 4-Cl) or donating (e.g., 4-OCH₃) groups to modulate electronic properties.
- Side-chain optimization : Modify the dimethylaminoethyl group to alter solubility or receptor binding (e.g., replace with piperazine for increased basicity).
- Bioisosteric replacements : Substitute the benzodioxin ring with coumarin or pyrazole derivatives (as in ).
Q. How can reaction mechanisms for key synthetic steps (e.g., cyclization) be experimentally validated?
- Methodological Answer : Mechanistic studies require:
- Kinetic monitoring : Use in-situ FTIR or HPLC to track intermediate formation.
- Isotopic labeling : Introduce ¹⁸O or deuterated reagents to trace oxygen or proton transfer pathways.
- Computational modeling : Perform DFT calculations to map energy profiles for cyclization steps (e.g., transition-state analysis).
Key Considerations for Experimental Design
- Reproducibility : Document reaction conditions (e.g., solvent purity, inert atmosphere) to minimize batch-to-batch variability.
- Data validation : Cross-check NMR assignments with 2D experiments (e.g., COSY, HSQC) to avoid misassignments.
- Ethical compliance : Adhere to safety protocols for handling dimethylaminoethyl precursors (corrosive/toxic).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
